(S)-Mesopram-d7
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Overview
Description
(S)-Mesopram-d7 is a deuterated analog of (S)-Mesopram, a compound known for its potential applications in various scientific fields. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing experiments due to its stability and distinguishable mass from its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mesopram-d7 typically involves the incorporation of deuterium atoms into the (S)-Mesopram molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials to ensure high yield and purity. The reaction conditions are optimized to maximize the incorporation of deuterium while maintaining the integrity of the (S)-Mesopram structure.
Chemical Reactions Analysis
Types of Reactions: (S)-Mesopram-d7 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions can occur where functional groups in this compound are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-Mesopram-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of (S)-Mesopram in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (S)-Mesopram-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
(S)-Mesopram: The non-deuterated analog of (S)-Mesopram-d7, used in similar research applications.
Deuterated Analogues: Other deuterated compounds with similar structures and applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research involving metabolic tracing and stability studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool in various scientific investigations.
Properties
CAS No. |
1795786-04-7 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
272.352 |
IUPAC Name |
(5S)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1/i1D3,4D2,7D2 |
InChI Key |
PCCPERGCFKIYIS-KMBCWLEASA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyms |
(5S)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (S)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; |
Origin of Product |
United States |
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